molecular formula C9H10N2O2 B1398843 5-Methylbenzene-1,3-dicarboxamide CAS No. 90868-23-8

5-Methylbenzene-1,3-dicarboxamide

Cat. No.: B1398843
CAS No.: 90868-23-8
M. Wt: 178.19 g/mol
InChI Key: DOWPHULSGQCHKB-UHFFFAOYSA-N
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Description

5-Methylbenzene-1,3-dicarboxamide: is an organic compound with the molecular formula C_9H_10N_2O_2 It is a derivative of benzene, where two carboxamide groups are attached to the 1 and 3 positions, and a methyl group is attached to the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylbenzene-1,3-dicarboxamide typically involves the following steps:

    Nitration: The starting material, 5-methylisophthalic acid, undergoes nitration to introduce nitro groups at the 1 and 3 positions.

    Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amidation: The resulting diamine is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the desired dicarboxamide.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylbenzene-1,3-dicarboxamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

    Oxidation: Formation of 5-methylisophthalic acid.

    Reduction: Formation of 5-methylbenzene-1,3-diamine.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: 5-Methylbenzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the interactions of amide-containing molecules with biological targets. It may also serve as a precursor for the synthesis of pharmaceutical compounds.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to form hydrogen bonds makes it useful in the design of supramolecular structures.

Mechanism of Action

The mechanism of action of 5-Methylbenzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and interact with various molecular targets. The amide groups can participate in hydrogen bonding with proteins and other biomolecules, influencing their structure and function. This compound may also interact with enzymes, affecting their catalytic activity.

Comparison with Similar Compounds

    Benzene-1,3-dicarboxamide: Lacks the methyl group at the 5 position, which can influence its reactivity and interactions.

    5-Methylbenzene-1,3-dicarboxylic acid: Contains carboxylic acid groups instead of amides, leading to different chemical properties and applications.

Uniqueness: The presence of both amide groups and a methyl group in 5-Methylbenzene-1,3-dicarboxamide provides a unique combination of properties. The methyl group can influence the compound’s reactivity and steric interactions, while the amide groups allow for hydrogen bonding and other interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

5-methylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-5-2-6(8(10)12)4-7(3-5)9(11)13/h2-4H,1H3,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWPHULSGQCHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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